Osteoarthritis Pain Relief: Antrafenine vs. Naproxen Direct Head-to-Head Efficacy Comparison
In a double-blind, crossover clinical study involving 36 osteoarthritis patients, antrafenine at 450 mg/day and 900 mg/day demonstrated pain relief efficacy comparable to naproxen 750 mg/day over two-week treatment periods [1]. There was no significant difference between the two active drugs in primary pain relief outcomes, and no definite indication that the 900 mg/day antrafenine dose provided superior efficacy to the 450 mg/day dose [1]. Side-effect incidence was similar between groups: 12 side-effects in nine patients with antrafenine high dose (900 mg/day), 5 side-effects in five patients with antrafenine low dose (450 mg/day), compared with 11 side-effects in nine patients receiving naproxen 750 mg/day [2].
| Evidence Dimension | Analgesic efficacy in osteoarthritis pain relief |
|---|---|
| Target Compound Data | Antrafenine 450 mg/day and 900 mg/day: effective pain relief, no significant difference between doses |
| Comparator Or Baseline | Naproxen 750 mg/day: effective pain relief |
| Quantified Difference | No significant difference between antrafenine and naproxen in analgesic efficacy; side-effect incidence: antrafenine 900 mg/day (12 events/9 patients) vs. naproxen (11 events/9 patients) |
| Conditions | Double-blind, crossover study; 36 patients with hip and/or knee osteoarthritis; each treatment administered for 2 weeks over 8 consecutive weeks |
Why This Matters
Procurement decisions for osteoarthritis research models benefit from validated equivalence data, establishing antrafenine as a functionally interchangeable comparator to naproxen with similar tolerability.
- [1] Berry H, Coquelin JP, Gordon A, Seymour D. Br J Rheumatol. 1983;22(2):89-94. Antrafenine, naproxen and placebo in osteoarthritis: a comparative study. View Source
- [2] Seymour D, et al. A double blind study of antrafenine, naproxen and placebo in osteoarthrosis. View Source
